(S)-Alogliptin Benzoate Salt

Enantioselective Pharmacology DPP-4 Inhibition Structure-Activity Relationship

Generic ANDA development for alogliptin requires validated quantification of the pharmacologically inactive (S)-enantiomer impurity per ICH Q3A guidelines. (S)-Alogliptin Benzoate Salt is the essential impurity reference standard for this application. • Enables stereoselective chiral HPLC method validation with linear range up to 1.5 µg/mL for enantiomeric purity determination • >150-fold less DPP-4 inhibitory potency than (R)-alogliptin; no chiral inversion in vivo ensures accurate impurity profiling • Supplied with comprehensive characterization data compliant with regulatory guidelines for ANDA QC testing and regulatory submission.

Molecular Formula C25H27N5O4
Molecular Weight 461.522
CAS No. 1638544-64-5
Cat. No. B571641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Alogliptin Benzoate Salt
CAS1638544-64-5
Synonyms2-[[6-[(3S)-3-Amino-1-piperidinyl]-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl]methyl]-benzonitrile Benzoate
Molecular FormulaC25H27N5O4
Molecular Weight461.522
Structural Identifiers
SMILESCN1C(=O)C=C(N(C1=O)CC2=CC=CC=C2C#N)N3CCCC(C3)N.C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C18H21N5O2.C7H6O2/c1-21-17(24)9-16(22-8-4-7-15(20)12-22)23(18(21)25)11-14-6-3-2-5-13(14)10-19;8-7(9)6-4-2-1-3-5-6/h2-3,5-6,9,15H,4,7-8,11-12,20H2,1H3;1-5H,(H,8,9)
InChIKeyKEJICOXJTRHYAK-RSAXXLAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Alogliptin Benzoate Salt (CAS 1638544-64-5): Analytical Reference Standard and Pharmacological Inactive Enantiomer


(S)-Alogliptin Benzoate Salt (CAS 1638544-64-5) is the benzoate salt of the (S)-enantiomer of alogliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor [1]. While the (R)-enantiomer is the active pharmaceutical ingredient (API) in the antidiabetic drug alogliptin (marketed as Nesina® or Vipidia®), the (S)-enantiomer exists predominantly as an impurity in the racemic synthesis and is pharmacologically inactive . Chemically, alogliptin is prepared as a benzoate salt and exists predominantly as the (R)-enantiomer (>99%) in the final drug product [2].

Critical Differentiation of (S)-Alogliptin Benzoate Salt: Why In-Class Substitution is Impossible


(S)-Alogliptin Benzoate Salt is not a therapeutic agent; its procurement is driven by specific, non-interchangeable applications. First, it is a pharmacologically inactive enantiomer, with the active (R)-enantiomer demonstrating >150-fold greater potency for DPP-4 inhibition [1]. Second, the (S)-enantiomer is a key process-related impurity in the synthesis of alogliptin API, requiring its use as a reference standard for quality control and regulatory compliance . Third, its unique chiral properties necessitate specialized analytical methods for quantification, which cannot be performed with the racemic mixture or the (R)-enantiomer alone [2]. Substituting it with another DPP-4 inhibitor, the racemic alogliptin, or the active (R)-enantiomer would invalidate the intended analytical, quality control, or research objective.

Quantitative Evidence for (S)-Alogliptin Benzoate Salt: Differentiating Data for Informed Procurement


Enantiomer-Specific Potency: (S)-Alogliptin vs. Active (R)-Alogliptin

The pharmacological activity of alogliptin is highly enantioselective. The active (R)-enantiomer is a potent DPP-4 inhibitor (IC50 < 10 nM), while the (S)-enantiomer demonstrates significantly reduced activity. Quantitative analysis indicates that (R)-alogliptin is >150-fold more active against DPP-4 than the (S)-enantiomer [1]. This substantial potency difference establishes (S)-alogliptin as pharmacologically inactive, making it unsuitable as a therapeutic agent and defining its primary role as an analytical impurity standard [1].

Enantioselective Pharmacology DPP-4 Inhibition Structure-Activity Relationship

Chiral Purity Quantification: Validated HPLC Method for (S)-Isomer in Alogliptin Benzoate

A validated chiral stationary phase HPLC (CSP-HPLC) method has been established for the quantification of the (S)-isomer in Alogliptin Benzoate [1]. The method demonstrates a linear range for the (S)-isomer from the limit of quantification (LOQ) up to 1.5 µg/mL [1]. Mean recovery of the (S)-isomer was found to be in the range of 100–102% [1]. This method is essential for quality control of bulk alogliptin API manufacturing, where chiral purity must be rigorously controlled [1].

Analytical Method Development Chiral Chromatography Quality Control

Enantiomer Resolution in Pharmacokinetic Studies: Baseline Separation of (S)-Alogliptin

A stereoselective HPLC-DAD method was developed and validated to simultaneously estimate alogliptin enantiomers in rat plasma and formulations [1]. The method achieved a resolution of 0.77 min between the (R) and (S) enantiomers and a resolution of more than 2.0 between each enantiomer and the internal standard (pioglitazone), with >95% recovery [1]. The limit of quantification (LOQ) for both enantiomers in rat plasma was 1.2 ng/mL [1]. This method enables precise pharmacokinetic tracking of the inactive (S)-enantiomer and demonstrates its distinct chromatographic behavior.

Pharmacokinetics Bioanalysis Chiral Separation

In Vivo Chiral Stability: No Conversion from (R) to (S)-Alogliptin

Alogliptin is known to undergo little or no chiral conversion in vivo to the (S)-enantiomer [1]. The drug exists predominantly as the (R)-enantiomer (>99%) and is administered as such [2]. This pharmacokinetic stability means that the (S)-enantiomer found in biological samples or as an impurity in the drug product is primarily from the manufacturing process and does not arise from metabolic conversion [1].

Chiral Stability In Vivo Pharmacokinetics Metabolism

Validated Applications of (S)-Alogliptin Benzoate Salt in Pharmaceutical Development and Quality Control


Chiral Purity Control in Alogliptin API Manufacturing

(S)-Alogliptin Benzoate Salt is used as a reference standard in validated chiral HPLC methods to quantify the enantiomeric purity of alogliptin API [1]. The method, with a linear range up to 1.5 µg/mL, ensures that the pharmacologically inactive (S)-enantiomer remains below acceptable limits in the final drug product [1].

Pharmacokinetic and Bioanalytical Impurity Tracking

In preclinical and clinical studies, (S)-alogliptin serves as a reference standard in stereoselective HPLC-DAD methods to monitor the presence of the inactive enantiomer in plasma [2]. Given its lack of in vivo chiral conversion, any detected (S)-alogliptin is a direct marker of the administered drug's initial purity [2].

Regulatory Compliance for ANDA Submissions

For generic drug manufacturers filing an Abbreviated New Drug Application (ANDA), (S)-Alogliptin Benzoate Salt is an essential impurity standard. It is used for analytical method development, method validation, and quality control (QC) testing to demonstrate equivalence to the reference listed drug and meet ICH guidelines [3].

Technical Documentation Hub

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